molecular formula C12H9NO4S B6387939 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid CAS No. 1261905-17-2

5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid

Cat. No.: B6387939
CAS No.: 1261905-17-2
M. Wt: 263.27 g/mol
InChI Key: OLQHCCGHGKQMLD-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Formylation: The thiophene ring is then formylated using Vilsmeier-Haack reaction, which involves the reaction of the thiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Pyridine Ring Formation: The pyridine ring can be constructed through a condensation reaction involving a suitable precursor such as 2-methoxypyridine-3-carboxylic acid.

    Coupling Reaction: Finally, the formylated thiophene and the pyridine derivative are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-Formylthiophene-2-carboxylic acid: Similar structure but lacks the pyridine ring.

    2-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the thiophene ring.

    5-(5-Formylthiophen-3-yl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid is unique due to the presence of both the thiophene and pyridine rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

5-(5-formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-11-10(12(15)16)3-7(4-13-11)8-2-9(5-14)18-6-8/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQHCCGHGKQMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687275
Record name 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-17-2
Record name 5-(5-Formylthiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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